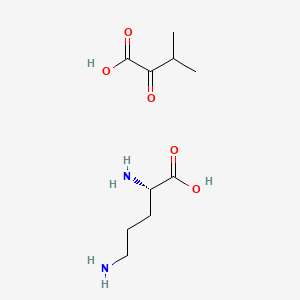

L-Ornithine (3-methyl-2-oxobutyrate)

Description

Properties

CAS No. |

72087-38-8 |

|---|---|

Molecular Formula |

C10H20N2O5 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;3-methyl-2-oxobutanoic acid |

InChI |

InChI=1S/C5H12N2O2.C5H8O3/c6-3-1-2-4(7)5(8)9;1-3(2)4(6)5(7)8/h4H,1-3,6-7H2,(H,8,9);3H,1-2H3,(H,7,8)/t4-;/m0./s1 |

InChI Key |

IUQCXXQQMQULHI-WCCKRBBISA-N |

Isomeric SMILES |

CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |

Canonical SMILES |

CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN |

Origin of Product |

United States |

Biosynthesis and Intermediary Metabolism of L Ornithine

L-Ornithine in the Urea (B33335) Cycle: Synthesis and Regeneration

The urea cycle, also known as the ornithine cycle, is a series of biochemical reactions that converts toxic ammonia (B1221849) into urea for excretion. wikipedia.org This process is primarily carried out in the liver. chop.edufiveable.me L-Ornithine is a central component of this cycle, acting as a carrier of carbamoyl (B1232498) groups.

The cycle begins with the synthesis of carbamoyl phosphate (B84403) from ammonia and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase I (CPSI). metwarebio.commedscape.com L-Ornithine then enters the cycle by reacting with carbamoyl phosphate to form L-citrulline. fiveable.mefiveable.me Through a series of subsequent reactions involving the addition of another nitrogen atom from aspartate, L-arginine is formed. wikipedia.org In the final step of the cycle, the enzyme arginase cleaves L-arginine to produce urea and regenerate L-ornithine. metwarebio.comresearchgate.net This regenerated L-ornithine is then transported back into the mitochondria to begin another round of the cycle, ensuring the continuous detoxification of ammonia. wikipedia.org

Enzymatic Regulation of Carbamoyl Phosphate Synthetase by L-Ornithine

Carbamoyl phosphate synthetase (CPS) is a key regulatory enzyme in the urea cycle and pyrimidine (B1678525) and arginine biosynthesis. nih.govwikipedia.org In Escherichia coli, CPS is allosterically regulated by several molecules, including L-ornithine. nih.gov L-ornithine acts as an activator of CPS, promoting the binding of the substrate MgADP. acs.org This activation by ornithine is dominant even in the presence of inhibitors like UMP or IMP. acs.org The synthesis of carbamoyl phosphate is the first committed step in the urea cycle, and its activity is dependent on N-acetylglutamate, which acts as an allosteric activator of CPSI. wikipedia.orgqmul.ac.uk

L-Ornithine as a Precursor in Arginine Biosynthesis

L-Ornithine is a direct precursor for the synthesis of the semi-essential amino acid L-arginine. metwarebio.comyoutube.com In many organisms, the pathway for arginine biosynthesis begins with glutamate (B1630785). youtube.com Glutamate is converted through a series of enzymatic steps to N-acetylornithine, which is then deacetylated to form ornithine. youtube.com

The conversion of ornithine to arginine involves two key enzymes of the urea cycle: argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). nih.gov

Ornithine transcarbamylase (OTC) first converts ornithine and carbamoyl phosphate to citrulline. nih.gov

Argininosuccinate synthetase then catalyzes the condensation of citrulline and aspartate to form argininosuccinate, in an ATP-dependent reaction. wikipedia.org

Argininosuccinate lyase subsequently cleaves argininosuccinate to yield arginine and fumarate. wikipedia.org

This pathway highlights the close metabolic relationship between the urea cycle and arginine synthesis, with ornithine serving as a critical link. nih.gov

L-Ornithine Involvement in Polyamine Synthesis

L-Ornithine is the primary precursor for the biosynthesis of polyamines, which are small, positively charged molecules essential for cell growth, proliferation, and differentiation. metwarebio.comresearchgate.net The most common polyamines in plants and animals are putrescine, spermidine (B129725), and spermine (B22157). oup.com Ornithine's role in this pathway is central, as it can be a key regulator of polyamine biosynthesis. nih.govoup.com

Enzymatic Conversion by Ornithine Decarboxylase

The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to form putrescine. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.orgnih.gov Putrescine is then further converted to spermidine and spermine through the addition of aminopropyl groups. wikipedia.org The activity of ODC is tightly regulated and is crucial for maintaining appropriate levels of polyamines, which are vital for processes such as stabilizing DNA structure and acting as antioxidants. wikipedia.org

Transamination of L-Ornithine to L-Glutamate-γ-Semialdehyde and L-Glutamate

L-Ornithine can be interconverted with L-glutamate through a transamination reaction. This process is catalyzed by the enzyme ornithine aminotransferase (OAT), which is primarily located in the mitochondria of various tissues, including the liver, kidney, and brain. nih.gov

OAT catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde and L-glutamate. nih.govreactome.orgreactome.org L-glutamate-γ-semialdehyde can then exist in equilibrium with pyrroline-5-carboxylate. youtube.com This reaction is a key link in the metabolic pathways connecting the urea cycle with the tricarboxylic acid (TCA) cycle and the metabolism of other amino acids like proline. nih.govyoutube.com The direction of the reaction depends on the relative concentrations of the substrates and products. nih.gov

Data Tables

Table 1: Key Enzymes in L-Ornithine Metabolism

| Enzyme | Function | Pathway(s) |

| Carbamoyl Phosphate Synthetase I (CPSI) | Catalyzes the synthesis of carbamoyl phosphate from ammonia and bicarbonate. metwarebio.commedscape.com | Urea Cycle |

| Ornithine Transcarbamoylase (OTC) | Catalyzes the reaction between carbamoyl phosphate and L-ornithine to form L-citrulline. fiveable.mewikipedia.org | Urea Cycle, Arginine Biosynthesis |

| Arginase | Cleaves L-arginine to produce urea and regenerate L-ornithine. metwarebio.comresearchgate.net | Urea Cycle |

| Argininosuccinate Synthetase (ASS) | Catalyzes the formation of argininosuccinate from citrulline and aspartate. wikipedia.org | Urea Cycle, Arginine Biosynthesis |

| Argininosuccinate Lyase (ASL) | Cleaves argininosuccinate to form L-arginine and fumarate. wikipedia.org | Urea Cycle, Arginine Biosynthesis |

| Ornithine Decarboxylase (ODC) | Catalyzes the decarboxylation of L-ornithine to form putrescine. wikipedia.orgnih.gov | Polyamine Synthesis |

| Ornithine Aminotransferase (OAT) | Catalyzes the reversible transamination of L-ornithine to L-glutamate-γ-semialdehyde. nih.gov | Amino Acid Metabolism |

Catalysis by Ornithine δ-Aminotransferase (OAT)

Ornithine δ-aminotransferase (OAT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, plays a crucial role in the degradation of L-ornithine. This enzyme catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate (2-oxoglutarate), producing L-glutamate-γ-semialdehyde (GSA) and L-glutamate. GSA exists in equilibrium with its cyclic form, pyrroline-5-carboxylate (P5C).

The catalytic mechanism of OAT follows a typical bi-bi ping-pong reaction model characteristic of aminotransferases. The process involves two distinct half-reactions. In the first half-reaction, the δ-amino group of L-ornithine is transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing GSA. In the second half-reaction, the amino group from PMP is transferred to α-ketoglutarate, regenerating PLP and forming L-glutamate. The enzyme's structure, a homodimer, provides the necessary active site environment for these reactions to occur efficiently.

Connection to Proline Metabolic Pathways

The product of the OAT-catalyzed reaction, P5C, serves as a direct link between the metabolic pathways of L-Ornithine and proline. P5C is a critical intermediate that can be further metabolized in two different directions. It can be reduced to proline by the enzyme pyrroline-5-carboxylate reductase (PYCR). Alternatively, it can be oxidized to glutamate by the enzyme pyrroline-5-carboxylate dehydrogenase (P5CDH).

This metabolic fork allows for the interconversion of ornithine, proline, and glutamate, depending on the metabolic needs of the cell. For instance, under conditions of nitrogen surplus, the degradation of ornithine via OAT can lead to the synthesis of proline and glutamate. Conversely, during periods of amino acid starvation, proline can be converted back to ornithine. This intricate connection highlights the central role of OAT in maintaining cellular amino acid homeostasis.

Novel Biosynthetic Routes for L-Ornithine in Diverse Organisms

While the primary route for L-Ornithine biosynthesis in many organisms is from glutamate via N-acetylglutamate, several alternative and novel pathways have been discovered in various organisms, particularly in prokaryotes. One notable alternative is the arginine dihydrolase (ADH) pathway, which is prevalent in many bacteria. This pathway catabolizes arginine to produce ornithine, ammonia, and carbon dioxide, along with the generation of ATP.

Another significant route is the arginine:agmatine antiporter-based pathway found in some bacteria. In this system, extracellular arginine is exchanged for intracellular agmatine. The imported arginine is then converted to ornithine via the arginase enzyme.

Research into the biosynthesis of ornithine in the context of producing valuable compounds has also shed light on diverse pathways. For example, in Corynebacterium glutamicum, a bacterium used for industrial amino acid production, the biosynthesis of ornithine from glutamate is a well-established pathway that has been metabolically engineered to improve yields of ornithine-derived products like putrescine. Furthermore, studies on archaea have revealed unique enzymes and regulatory mechanisms in the biosynthesis of arginine and ornithine, indicating the existence of distinct evolutionary solutions to the production of this crucial amino acid.

Metabolic Pathways and Catabolism of 3 Methyl 2 Oxobutyrate

3-Methyl-2-Oxobutyrate as a Branched-Chain Keto Acid (BCKA) Metabolite.nih.govnih.gov

3-Methyl-2-oxobutyrate is classified as a branched-chain keto acid (BCKA), a group of metabolites derived from the essential branched-chain amino acids (BCAAs). nih.govnih.gov These keto acids are central to amino acid homeostasis, serving as intermediates in both the breakdown and synthesis of BCAAs.

The primary route for the formation of 3-methyl-2-oxobutyrate is through the catabolism of the essential amino acid valine. numberanalytics.comresearchgate.net This initial step is a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). numberanalytics.comnih.gov In this reaction, the amino group of valine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and 3-methyl-2-oxobutyrate. nih.gov This process occurs predominantly in skeletal muscle and other peripheral tissues. numberanalytics.comnih.gov

The subsequent and irreversible step in the catabolism of 3-methyl-2-oxobutyrate is its oxidative decarboxylation, a reaction catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase complex (BCKDH). nih.govwikipedia.orgfiveable.me This mitochondrial complex is a critical regulatory point in BCAA metabolism. nih.govnih.gov The BCKDH complex converts 3-methyl-2-oxobutyrate into isobutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. nih.govnih.gov The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, mediated by a specific kinase (BDK) and phosphatase (BDP), respectively. nih.gov

Interconversion Dynamics with Branched-Chain Amino Acids (BCAAs).nih.govnih.govmedchemexpress.com

A key feature of 3-methyl-2-oxobutyrate metabolism is its dynamic and reversible relationship with the branched-chain amino acids. nih.govnih.govmedchemexpress.com

Reciprocal Relationships with Valine, Leucine (B10760876), and Isoleucine Pathways.nih.govnih.govresearchgate.net

The transamination reaction that forms 3-methyl-2-oxobutyrate from valine is reversible, allowing for the synthesis of valine when the keto acid is abundant. numberanalytics.comnih.gov This interconversion is crucial for maintaining the balance of BCAA pools within the body. While directly derived from valine, the metabolism of 3-methyl-2-oxobutyrate is interconnected with the pathways of the other BCAAs, leucine and isoleucine. nih.govresearchgate.net The BCKDH complex, for instance, acts on the keto acids derived from all three BCAAs. wikipedia.org Furthermore, studies have shown that an increase in the concentration of 3-methyl-2-oxobutyrate can influence the levels of the keto acids of leucine (α-ketoisocaproate) and isoleucine (α-keto-β-methylvalerate), as well as the corresponding amino acids themselves. nih.govmedchemexpress.com

Precursor Function in Pantothenic Acid Biosynthesis in Prokaryotes.medchemexpress.comwikipedia.orgnih.gov

In many prokaryotes, such as Escherichia coli, 3-methyl-2-oxobutyrate serves as a crucial precursor for the biosynthesis of pantothenic acid (Vitamin B5). medchemexpress.comwikipedia.orgnih.gov Pantothenic acid is an essential component of Coenzyme A (CoA) and acyl carrier protein, both vital for numerous metabolic reactions. nih.gov The biosynthetic pathway begins with the hydroxymethylation of 3-methyl-2-oxobutyrate (also referred to as α-ketoisovalerate in this context) to form ketopantoate. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme ketopantoate hydroxymethyltransferase. nih.govwikipedia.org The resulting ketopantoate is then reduced to pantoate, which is subsequently condensed with β-alanine to form pantothenic acid. nih.gov

Subsequent Metabolic Fates and Related α-Keto Acids.researchgate.netnih.govnih.gov

Following its conversion to isobutyryl-CoA by the BCKDH complex, the carbon skeleton of what was once 3-methyl-2-oxobutyrate enters a series of reactions. researchgate.net These ultimately lead to the formation of succinyl-CoA, an intermediate of the citric acid cycle. numberanalytics.com This allows the carbon atoms from valine to be utilized for energy production or for gluconeogenesis. numberanalytics.comnih.gov During valine catabolism, another important metabolite, 3-hydroxyisobutyrate, can be formed and released into circulation, serving as a gluconeogenic substrate in the liver. nih.govnih.gov

The metabolism of 3-methyl-2-oxobutyrate is closely linked with other α-keto acids. As mentioned, it shares the BCKDH complex with the keto acids of leucine and isoleucine: 4-methyl-2-oxopentanoate (from leucine) and 3-methyl-2-oxopentanoate (from isoleucine). nih.govresearchgate.net Another related α-keto acid is 2-oxobutyrate , an intermediate in the metabolism of threonine and methionine, which shares some enzymatic machinery with the catabolism of branched-chain keto acids. mdpi.comresearchgate.net

Data Tables

Table 1: Key Enzymes in 3-Methyl-2-Oxobutyrate Metabolism

| Enzyme | Abbreviation | Function |

| Branched-Chain Aminotransferase | BCAT | Catalyzes the reversible transamination of valine to 3-methyl-2-oxobutyrate. numberanalytics.com |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | Catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxobutyrate to isobutyryl-CoA. nih.govwikipedia.org |

| Ketopantoate Hydroxymethyltransferase | - | Catalyzes the hydroxymethylation of 3-methyl-2-oxobutyrate to ketopantoate in prokaryotes. nih.govwikipedia.org |

Table 2: Related α-Keto Acids and Their Amino Acid Precursors

| α-Keto Acid | Amino Acid Precursor |

| 3-Methyl-2-oxobutyrate | Valine |

| 4-Methyl-2-oxopentanoate | Leucine |

| 3-Methyl-2-oxopentanoate | Isoleucine |

| 2-Oxobutyrate | Threonine, Methionine |

Reciprocal Metabolic Interactions and Regulatory Mechanisms

Influence of 3-Methyl-2-Oxobutyrate on L-Ornithine and Arginine Homeostasis

The catabolism of branched-chain amino acids (BCAAs), including valine, from which 3-methyl-2-oxobutyrate is derived, has a notable impact on the homeostasis of L-ornithine and its precursor, L-arginine. This influence is particularly evident in conditions of metabolic stress, such as urea (B33335) cycle disorders (UCDs). In individuals with UCDs, the therapeutic use of compounds designed to facilitate nitrogen excretion can lead to a significant depletion of BCAAs. nih.gov This suggests a metabolic link where BCAAs, and by extension their keto-analogues like 3-methyl-2-oxobutyrate, are consumed to buffer excess nitrogen, thereby impacting the availability of substrates for the urea cycle.

Furthermore, supplementation with L-arginine has been observed to lead to a decrease in the plasma levels of BCAAs. researchgate.net This reciprocal relationship highlights a competitive or interconnected use of these amino acids and their derivatives. The existence of a compound, L-Arginine mono(3-methyl-2-oxobutyrate), further points towards a direct biochemical linkage and potential for mutual influence on their respective metabolic fates. ontosight.ai In hyperammonemic states, the administration of branched-chain keto acids (BCKAs), including 3-methyl-2-oxobutyrate, is explored as a therapeutic strategy. The rationale is that these keto acids can be transaminated to their corresponding amino acids, a process that consumes nitrogen and can help to alleviate the ammonia (B1221849) load, thereby indirectly supporting the function of the urea cycle where L-ornithine and L-arginine are central. mdpi.com

Convergent and Divergent Pathways involving L-Ornithine and 3-Methyl-2-Oxobutyrate

The metabolic pathways of L-ornithine and 3-methyl-2-oxobutyrate, while distinct in their primary functions, converge at several key points, particularly in the context of whole-body nitrogen and amino acid metabolism.

Integration within Broader Amino Acid and Nitrogen Metabolism

L-ornithine is a non-proteinogenic amino acid central to the urea cycle, a critical pathway for the detoxification of ammonia and the synthesis of urea. icdst.org 3-methyl-2-oxobutyrate, on the other hand, is an intermediate in the catabolism of the BCAA valine. The catabolism of BCAAs is a significant source of nitrogen, which can be transferred to other molecules. Under certain physiological conditions, the nitrogen from BCAA breakdown can be channeled into the synthesis of urea cycle intermediates. This integration is crucial for maintaining nitrogen balance, especially in tissues outside the liver.

Shared Enzymatic Modulators or Co-factors

A direct enzymatic link between L-ornithine and 3-methyl-2-oxobutyrate is evident through the regulation of key enzymes. Ornithine aminotransferase (OAT), a pivotal enzyme in the catabolism of L-ornithine, has been shown to be inhibited by BCAAs. nih.gov This suggests that high levels of BCAAs, and consequently their keto acid derivatives like 3-methyl-2-oxobutyrate, could modulate the flux of L-ornithine through its alternative metabolic pathways.

While a single enzyme that utilizes both L-ornithine and 3-methyl-2-oxobutyrate as primary substrates has not been definitively identified, the broader families of aminotransferases exhibit a degree of substrate promiscuity. For instance, some aminotransferases can act on a range of amino and keto acids. However, the primary enzymes in their respective pathways, such as ornithine transcarbamoylase for L-ornithine and branched-chain α-keto acid dehydrogenase complex for 3-methyl-2-oxobutyrate, are highly specific.

The regulation of these pathways also involves allosteric effectors. For example, ornithine transcarbamoylase activity can be influenced by various metabolites and ions. nih.govnih.gov Similarly, the activity of the branched-chain α-keto acid dehydrogenase kinase, which regulates the breakdown of 3-methyl-2-oxobutyrate, is subject to nutritional and hormonal controls. nih.gov

Theoretical Models of Metabolic Flux Control and Feedback Regulation

The complex interplay between the urea cycle and BCAA metabolism has been the subject of computational modeling to better understand metabolic flux and feedback regulation. These models are particularly valuable in predicting metabolic responses in conditions like UCDs. nih.gov

Subcellular Localization and Molecular Mechanisms of Action

Intracellular Distribution and Transport of L-Ornithine and 3-Methyl-2-Oxobutyrate

The intracellular journey of L-Ornithine is intricately linked to its central role in nitrogen metabolism, primarily the urea (B33335) cycle. As a hydrophilic molecule, L-Ornithine's transport across cellular and subcellular membranes is a mediated process. creative-proteomics.com Its distribution spans two major cellular compartments: the cytosol and the mitochondrial matrix. This compartmentalization is essential for the sequential reactions of the urea cycle. creative-proteomics.comresearchgate.net

The transport of L-Ornithine from the cytosol into the mitochondrial matrix is a critical step and is facilitated by specific carrier proteins located on the inner mitochondrial membrane. nih.govmedlineplus.govnih.gov Two primary isoforms of the human mitochondrial ornithine transporter, ORC1 (encoded by the SLC25A15 gene) and ORC2, have been extensively characterized. nih.govresearchgate.net These transporters function as antiporters, typically exchanging cytosolic L-ornithine for mitochondrial L-citrulline, a subsequent product in the urea cycle. nih.govuniprot.org This exchange mechanism ensures the continuous operation of the cycle by providing the necessary substrate within the mitochondria while exporting the product for the next cytosolic steps. researchgate.netuniprot.org While ORC1 is the predominant form in most tissues, including the liver, both isoforms can also transport other basic amino acids like lysine and arginine. nih.govnih.gov

Table 1: Human Mitochondrial Transporters for L-Ornithine

| Transporter | Gene | Primary Function | Substrates |

|---|---|---|---|

| ORC1 | SLC25A15 | Catalyzes the exchange of cytosolic ornithine for mitochondrial citrulline, crucial for the urea cycle. nih.govuniprot.org | L-ornithine, L-citrulline, L-lysine, L-arginine. nih.govuniprot.org |

| ORC2 | SLC25A2 | Transports ornithine and other basic amino acids across the inner mitochondrial membrane. nih.govresearchgate.net | Broader specificity than ORC1; includes L- and D-isomers of ornithine, lysine, arginine, as well as L-histidine and L-homoarginine. nih.gov |

| SLC25A29 | SLC25A29 | Transports ornithine and other basic amino acids, likely involved in arginine biosynthesis and degradation. nih.govresearchgate.net | L-ornithine, L-lysine, L-arginine. researchgate.net |

Conversely, 3-methyl-2-oxobutyrate, also known as α-ketoisovalerate, is a branched-chain keto acid derived from the metabolism of the amino acid valine. nih.gov It is recognized as an endogenously produced metabolite that participates in various metabolic reactions. nih.govmedchemexpress.com Chronically elevated levels of this compound are neurotoxic and are a hallmark of Maple Syrup Urine Disease (MSUD), a genetic disorder affecting branched-chain amino acid catabolism. nih.govselleckchem.comrupahealth.com In prokaryotes like Escherichia coli, it serves as a precursor for the synthesis of pantothenic acid. medchemexpress.comglpbio.com While its metabolic roles are established, specific protein-mediated transport mechanisms for 3-methyl-2-oxobutyrate across subcellular membranes in mammalian cells are not as well-defined as those for L-ornithine.

Enzymatic Activities and Pathways Influenced by L-Ornithine

L-Ornithine is a pivotal molecule that influences several key enzymatic pathways central to ammonia (B1221849) detoxification, amino acid metabolism, and cellular signaling.

The liver exhibits metabolic zonation, with different functions localized to distinct regions of the liver acinus. The urea cycle primarily occurs in the periportal hepatocytes, which are situated around the portal triad. researchgate.netnih.gov L-Ornithine acts as a crucial intermediate and a stimulator of this pathway. nih.gov Within the mitochondria of these cells, ornithine transcarbamylase (OTC) catalyzes the reaction between L-ornithine and carbamoyl (B1232498) phosphate (B84403) to produce L-citrulline. creative-proteomics.comcreative-proteomics.com By providing the substrate for this reaction, an influx of L-ornithine into the mitochondria directly enhances the rate of ammonia incorporation into the cycle, thereby stimulating urea synthesis. nih.govnih.gov The regeneration of L-ornithine from arginine in the final step of the cycle, catalyzed by arginase in the cytosol, ensures its availability to sustain the process. creative-proteomics.comwikipedia.org

In contrast to the periportal region, the perivenous hepatocytes, located around the central vein, are the primary site of glutamine synthesis in the liver. nih.govcdnsciencepub.comresearchgate.net This pathway serves as a high-affinity system for scavenging ammonia that escapes the periportal urea cycle. cdnsciencepub.com L-ornithine contributes to this process through its transamination, which provides glutamate (B1630785), an essential substrate for the enzyme glutamine synthetase (GS). nih.gov GS then combines glutamate with ammonia to form glutamine. nih.govcdnsciencepub.com

This mechanism is not confined to the liver. Skeletal muscle is a major site of glutamine synthesis and release, playing a critical role in inter-organ nitrogen transport and ammonia detoxification, particularly in catabolic states or when liver function is compromised. nih.govnih.gov Similarly, the brain utilizes glutamine synthesis as a primary mechanism to detoxify ammonia, protecting against neurotoxicity. nih.govyoutube.com In all these tissues, the availability of L-ornithine can bolster the glutamate pool, thereby supporting glutamine synthesis.

L-Ornithine indirectly influences the production of nitric oxide (NO), a critical signaling molecule involved in processes such as vasodilation. researchgate.netnih.gov The enzyme nitric oxide synthase (NOS) uses L-arginine as its exclusive substrate to produce NO and L-citrulline. nih.govdroracle.ai Another enzyme, arginase, competes with NOS for the common substrate L-arginine, hydrolyzing it into L-ornithine and urea. researchgate.netnih.gov

This competition creates a regulatory crossroads in arginine metabolism. researchgate.net When arginase activity is high, it can deplete the local pool of L-arginine, thereby limiting its availability for NOS. researchgate.netnih.gov This shunting of L-arginine towards L-ornithine production can effectively reduce NO synthesis. nih.gov Therefore, the metabolic flux through the arginase pathway, which produces L-ornithine, is a key modulator of substrate availability for nitric oxide synthase.

L-Ornithine can play a role in the cellular defense against oxidative stress by contributing to the synthesis of glutathione (GSH). nih.gov GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of antioxidant defense. nih.govmdpi.com The synthesis of GSH is dependent on the availability of its constituent amino acids, particularly glutamate and cysteine. mdpi.commdpi.com As previously mentioned, L-ornithine can be converted to glutamate. nih.gov This contribution to the intracellular glutamate pool can support the synthesis of GSH, which is vital for detoxifying reactive oxygen species and maintaining cellular redox homeostasis. researchgate.net In conditions of increased oxidative stress, the metabolic pathways that supply precursors for GSH, including those linked to ornithine metabolism, become increasingly important. nih.gov

Table 2: Key Enzymes and Pathways Influenced by L-Ornithine

| Enzyme/Pathway | Location | Role of L-Ornithine | Metabolic Outcome |

|---|---|---|---|

| Urea Cycle | Periportal Hepatocytes (Mitochondria & Cytosol) | Key intermediate and substrate for Ornithine Transcarbamylase. creative-proteomics.comnih.gov | Ammonia detoxification and urea production. nih.gov |

| Glutamine Synthetase | Perivenous Hepatocytes, Skeletal Muscle, Brain | Precursor for glutamate, a substrate for the enzyme. nih.gov | Ammonia detoxification and glutamine synthesis. nih.govnih.gov |

| Nitric Oxide Synthase (NOS) | Various cells (e.g., Endothelial cells) | Product of the competing enzyme, arginase, which consumes the NOS substrate L-arginine. researchgate.netnih.gov | Indirect modulation of nitric oxide (NO) production. nih.gov |

| Glutathione (GSH) Synthesis | Cytosol of most cells | Precursor for glutamate, a key component of glutathione. nih.govnih.gov | Contribution to antioxidant defense and redox balance. researchgate.net |

Molecular Impact of 3-Methyl-2-Oxobutyrate on Cellular Processes

3-Methyl-2-oxobutyrate is an intermediate in the catabolism of branched-chain amino acids (BCAAs). nih.gov Its impact on cellular processes is most pronounced when it accumulates due to metabolic dysfunction. The enzyme complex responsible for its further degradation is the branched-chain alpha-ketoacid dehydrogenase (BCKDH). wikipedia.org A deficiency in this complex leads to the accumulation of 3-methyl-2-oxobutyrate and other branched-chain keto acids, resulting in Maple Syrup Urine Disease (MSUD). rupahealth.com

At elevated concentrations, 3-methyl-2-oxobutyrate acts as a metabotoxin and neurotoxin. selleckchem.comrupahealth.com Its accumulation can disrupt several cellular processes. It is known to interfere with energy metabolism and contribute to metabolic acidosis. rupahealth.com Because of its structural similarity to pyruvate, 3-methyl-2-oxobutyrate can act as a substitute substrate for enzymes that normally process pyruvate, such as pyruvate oxidase, potentially disrupting pyruvate metabolism and the supply of acetyl-CoA. nih.gov This interference can impair the function of the Krebs cycle and cellular respiration. The neurotoxic effects associated with high levels of this compound can lead to severe neurological complications, including developmental delays and intellectual disability. rupahealth.com

Influence on BCAA Catabolism and Protein Anabolism

L-Ornithine (3-methyl-2-oxobutyrate) is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) and protein synthesis. The α-ketoisovalerate component can be transaminated to form valine, a crucial building block for protein. This reversible reaction is catalyzed by branched-chain aminotransferases (BCAT), which are present in both the cytosol and mitochondria of various tissues, most notably skeletal muscle. mdpi.comnih.gov The direction of this reaction is influenced by the relative concentrations of BCAAs and their corresponding branched-chain keto acids (BCKAs).

In conditions of hyperammonemia, where BCAA levels may be depleted, providing BCKAs like α-ketoisovalerate can facilitate the synthesis of BCAAs, thereby supporting protein anabolism and reducing ammonia levels. nih.gov The L-Ornithine moiety also plays a significant role in promoting anabolism. It serves as a precursor for the synthesis of proline and polyamines, which are essential for cell growth and proliferation. Furthermore, ornithine can stimulate the secretion of anabolic hormones such as insulin (B600854) and growth hormone, which in turn promote protein synthesis. nih.govnih.gov Studies on the related compound, ornithine alpha-ketoglutarate (B1197944) (OKG), have demonstrated its ability to improve skeletal muscle protein synthesis and promote a more effective use of nitrogen, particularly in post-surgical patients. nih.gov

The catabolism of BCAAs is a multi-step process that begins with transamination to form BCKAs, followed by irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. mdpi.comyoutube.com By providing α-ketoisovalerate, L-Ornithine (3-methyl-2-oxobutyrate) can bypass the initial transamination step, directly entering the BCAA catabolic pathway.

Table 1: Key Enzymes in BCAA Catabolism

| Enzyme | Location | Function |

| Branched-chain aminotransferase (BCAT) | Cytosol and Mitochondria | Reversible transamination of BCAAs to BCKAs. mdpi.comnih.gov |

| Branched-chain α-keto acid dehydrogenase (BCKD) complex | Mitochondria | Irreversible oxidative decarboxylation of BCKAs. mdpi.comyoutube.com |

Role in Intermediary Energy Metabolism and Substrate Utilization

L-Ornithine (3-methyl-2-oxobutyrate) contributes to intermediary energy metabolism through both of its components. α-Ketoisovalerate, derived from the BCAA valine, is glucogenic. Following its oxidative decarboxylation, it is further metabolized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov This allows its carbon skeleton to be used for glucose production through gluconeogenesis or for ATP generation.

L-Ornithine is a key intermediate in the urea cycle, which is primarily located in the liver and is responsible for the detoxification of ammonia. The metabolism of ornithine is closely linked with that of α-ketoglutarate, a central molecule in the TCA cycle. The transamination of ornithine by ornithine aminotransferase produces glutamate-5-semialdehyde, which can be further converted to glutamate. nih.gov This process connects ornithine metabolism directly to the TCA cycle and cellular energy status.

The administration of ornithine salts, such as OKG, has been shown to influence substrate utilization by increasing insulin levels, which can lead to a decrease in plasma glucose and several amino acids. nih.govnih.gov The metabolic interaction between ornithine and a keto acid appears to be crucial for some of its effects. For instance, the combination of ornithine and α-ketoglutarate modifies amino acid metabolism in a way that is not observed when either is given alone. nih.gov A similar synergistic effect can be anticipated for L-Ornithine (3-methyl-2-oxobutyrate).

Table 2: Metabolic Fates of L-Ornithine and α-Ketoisovalerate

| Component | Metabolic Pathway | Key Intermediate(s) | Primary Function |

| α-Ketoisovalerate | BCAA Catabolism, Gluconeogenesis | Succinyl-CoA | Energy production, Glucose synthesis. nih.gov |

| L-Ornithine | Urea Cycle, Polyamine Synthesis | Arginine, Proline, Glutamate | Ammonia detoxification, Precursor for signaling molecules. nih.govnih.gov |

Metabolic Effects on Neurotransmitter Precursor Pools

The components of L-Ornithine (3-methyl-2-oxobutyrate) can influence the availability of precursors for neurotransmitter synthesis. L-Ornithine itself is a precursor for the synthesis of glutamate, the primary excitatory neurotransmitter in the brain. mdpi.com Through the action of ornithine aminotransferase, ornithine can be converted to glutamate-5-semialdehyde and subsequently to glutamate.

Furthermore, ornithine is a precursor for the synthesis of polyamines (spermine, spermidine (B129725), and putrescine), which are neuromodulators that can influence the activity of various ion channels, including those for glutamate. The metabolism of BCAAs and BCKAs can also impact neurotransmitter pools. The catabolism of BCAAs in the brain is an important source of glutamate. researchgate.net Additionally, BCAAs compete with aromatic amino acids (tryptophan, tyrosine, and phenylalanine) for transport across the blood-brain barrier. These aromatic amino acids are precursors for the synthesis of serotonin, dopamine, and norepinephrine, respectively. By influencing the plasma levels of BCAAs, L-Ornithine (3-methyl-2-oxobutyrate) could indirectly affect the synthesis of these key neurotransmitters.

The related compound, ornithine alpha-ketoglutarate, is considered a potent precursor of arginine and nitric oxide. nih.gov Arginine is synthesized from ornithine and is the substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule in the nervous system.

Cross-Cellular and Organelle Specific Interactions

The metabolic effects of L-Ornithine (3-methyl-2-oxobutyrate) necessitate a complex interplay between different cell types and subcellular organelles. The initial metabolism of its components can occur in different tissues. For instance, the transamination of α-ketoisovalerate to valine predominantly occurs in skeletal muscle, while the urea cycle, involving ornithine, is primarily active in the liver. mdpi.commdpi.com This highlights the need for cross-cellular transport of these metabolites.

At the subcellular level, the metabolism of L-Ornithine (3-methyl-2-oxobutyrate) involves multiple organelles, particularly the mitochondria and the endoplasmic reticulum (ER). The BCKD complex, responsible for the irreversible step in BCKA catabolism, is located within the mitochondria. mdpi.com The TCA cycle and oxidative phosphorylation, which utilize the products of α-ketoisovalerate catabolism for energy production, are also mitochondrial processes. The urea cycle enzymes are distributed between the mitochondrial matrix and the cytosol.

Organelle interactions, mediated by membrane contact sites (MCSs), are crucial for the efficient transfer of metabolites between organelles. nih.govfrontiersin.org For example, the ER and mitochondria form extensive contacts that are involved in the exchange of lipids and calcium, and also play a role in mitochondrial dynamics. embopress.orgthno.org The metabolic pathways influenced by L-Ornithine (3-methyl-2-oxobutyrate) are central to the functions of these organelles, suggesting that the compound could modulate these interactions. For instance, by providing substrates for mitochondrial energy metabolism, it may influence the function and dynamics of the mitochondrial network.

The interaction between ornithine and α-ketoglutarate has been shown to occur at the intestinal level, affecting the absorption and subsequent metabolism of ornithine. nih.gov This demonstrates a direct cross-cellular and organ-specific interaction that influences the bioavailability of the components of such salts.

Systemic Metabolic Implications and Associated Conditions

Perturbations of L-Ornithine Metabolism in Systemic Disorders

L-Ornithine, a non-proteinogenic amino acid, is a critical intermediate in numerous metabolic pathways, most notably the urea (B33335) cycle. drugbank.com Its dysregulation is implicated in several systemic disorders, impacting ammonia (B1221849) detoxification, energy metabolism, and the body's response to fatigue.

Urea cycle disorders (UCDs) are a group of inherited metabolic conditions characterized by defects in the enzymes or transporters necessary for the conversion of ammonia into urea. filiere-g2m.frmsdmanuals.com L-Ornithine plays a central role in this cycle, and its metabolism can be significantly perturbed in these disorders. drugbank.com

One such disorder is Ornithine Transcarbamylase Deficiency (OTCD), the most common UCD, which is inherited in an X-linked manner. researchgate.netnih.govnih.gov In OTCD, a deficiency in the ornithine transcarbamylase enzyme leads to an inability to combine carbamoyl (B1232498) phosphate (B84403) with ornithine, a crucial step in the urea cycle. This blockage results in the accumulation of ammonia in the blood (hyperammonemia), which is highly toxic to the central nervous system and can lead to severe neurological damage, coma, and even death. njmonline.nlresearchgate.net While severe forms present in newborns, late-onset OTCD can manifest in adults, often triggered by metabolic stress, leading to potentially fatal hyperammonemic episodes. nih.govnjmonline.nl

Another UCD directly involving ornithine is the Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome. filiere-g2m.fryoutube.com This autosomal recessive disorder is caused by a defect in the mitochondrial ornithine transporter (ORNT1), which impairs the transport of ornithine from the cytoplasm into the mitochondria. researchgate.netnih.gov The resulting mitochondrial ornithine deficiency hampers the urea cycle, leading to hyperammonemia, while ornithine accumulates in the cytoplasm and subsequently in the plasma (hyperornithinemia). filiere-g2m.fryoutube.com

The diagnosis of these disorders often involves analyzing plasma amino acid profiles. For instance, elevated plasma ornithine levels can be indicative of HHH syndrome, while in OTCD, ornithine levels may be low or normal, but with a significant accumulation of other precursors. msdmanuals.com

Table 1: L-Ornithine Related Urea Cycle Disorders

| Disorder | Defective Protein | Metabolic Signature | Inheritance |

|---|---|---|---|

| Ornithine Transcarbamylase Deficiency (OTCD) | Ornithine Transcarbamylase | Hyperammonemia, elevated orotic acid | X-linked |

This table provides a simplified overview of key UCDs involving L-ornithine dysregulation.

L-Ornithine has been investigated for its potential role in mitigating fatigue, particularly physical fatigue induced by exercise. The proposed mechanisms are linked to its role in energy metabolism and ammonia detoxification. nih.gov

One theory suggests that L-ornithine supplementation can enhance the efficiency of energy consumption. Research has shown that oral L-ornithine intake can promote lipid metabolism. nih.gov This shift towards using fats for energy could spare muscle glycogen (B147801) and delay the onset of fatigue.

Furthermore, L-ornithine's involvement in the urea cycle is crucial for its anti-fatigue effects by promoting the excretion of ammonia. nih.govnih.gov During intense physical activity, ammonia production increases, and its accumulation is thought to contribute to both central and peripheral fatigue. By facilitating the conversion of ammonia to urea, L-ornithine may help to reduce the buildup of this fatigue-inducing metabolite. nih.govhealthrising.org

A study involving healthy volunteers undergoing a fatigue-inducing physical task on a cycle ergometer found that L-ornithine supplementation was associated with a significant attenuation of the subjective feeling of fatigue. nih.gov This effect was particularly noted in female subjects, who also showed improved physical performance. nih.gov Another study suggested that L-ornithine may help alleviate fatigue associated with mental stress. nih.gov

Ammonia is a neurotoxic compound primarily generated from the metabolism of amino acids. litfl.comnih.gov The liver plays a central role in ammonia detoxification through the urea cycle, where L-ornithine is a key substrate. drugbank.comresearchgate.net In conditions of liver dysfunction, such as cirrhosis or acute liver failure, the capacity of the urea cycle can be compromised, leading to hyperammonemia and the development of hepatic encephalopathy. nih.govnih.govpatsnap.com

L-Ornithine contributes to ammonia detoxification through two primary pathways:

Urea Synthesis: As an intermediate in the urea cycle, L-ornithine is essential for the incorporation of ammonia into urea, which is then excreted by the kidneys. researchgate.netnih.gov

Glutamine Synthesis: L-Ornithine can be metabolized to other compounds that promote the synthesis of glutamine from glutamate (B1630785) and ammonia, a process that occurs in both the liver and muscle tissue. nih.govpatsnap.com This provides an alternative pathway for ammonia detoxification.

The administration of L-ornithine L-aspartate (LOLA) has been studied as a therapeutic strategy to lower ammonia levels in patients with hepatic encephalopathy. nih.govnih.govnih.gov The rationale is that providing both ornithine and aspartate, another intermediate in the urea cycle, can stimulate ammonia detoxification. nih.govpatsnap.com Clinical studies have suggested that LOLA may be effective in reducing hyperammonemia and improving mental status in patients with hepatic encephalopathy. nih.govnih.gov

3-Methyl-2-Oxobutyrate as a Metabolic Marker in Disease Contexts

3-Methyl-2-oxobutyrate, also known as α-ketoisovalerate, is a branched-chain keto acid (BCKA) derived from the catabolism of the branched-chain amino acid (BCAA) valine. nih.gov Emerging research has highlighted its significance as a metabolic marker in various disease states, particularly those related to metabolic health.

Elevated circulating levels of BCAAs and their catabolites, including 3-methyl-2-oxobutyrate, have been consistently associated with insulin (B600854) resistance and an increased risk of developing type 2 diabetes. oup.comnih.gov

Metabolomics studies have identified 3-methyl-2-oxobutyrate as a strong predictive biomarker for impaired fasting glucose (IFG), a prediabetic state. plos.orgnih.gov One study found it to be the most significant predictor for IFG after glucose itself. nih.gov This association has been replicated in independent populations and has also been observed in urine samples, suggesting its potential as a non-invasive biomarker. nih.gov

The underlying mechanisms linking elevated 3-methyl-2-oxobutyrate to insulin resistance are thought to involve impaired mitochondrial function. plos.org An accumulation of BCAA catabolites may signal a disruption in the mitochondrial oxidation of glucose and lipids, contributing to the metabolic dysregulation seen in insulin-resistant states. plos.orgnih.gov Furthermore, inducing insulin resistance in human fat cells has been shown to reprogram the expression of genes involved in key metabolic pathways, including those related to glucose and lipid metabolism. nih.gov

Table 2: 3-Methyl-2-Oxobutyrate in Metabolic Dysregulation

| Condition | Association with 3-Methyl-2-Oxobutyrate | Potential Mechanism | Reference |

|---|---|---|---|

| Impaired Fasting Glucose (IFG) | Strong predictive biomarker | Impaired mitochondrial BCAA catabolism | nih.gov |

| Insulin Resistance | Elevated plasma concentrations | Disrupted mitochondrial oxidation of glucose and lipids | plos.orgnih.gov |

This table summarizes the observed associations between 3-methyl-2-oxobutyrate and conditions related to glucose homeostasis.

While the role of 3-methyl-2-oxobutyrate in joint metabolism and osteoarthritis is a less explored area compared to its association with insulin resistance, some evidence suggests a potential link. The metabolic alterations seen in conditions like obesity and type 2 diabetes, which are characterized by changes in BCAA metabolism, are also known risk factors for osteoarthritis.

Further research is needed to elucidate the specific role of 3-methyl-2-oxobutyrate and other BCAA catabolites in the pathophysiology of osteoarthritis. Understanding these metabolic changes could provide new insights into the mechanisms driving joint degeneration and potentially identify new therapeutic targets.

Linkages to Skeletal Muscle Metabolism and Mass

The intricate interplay between amino acids and their metabolites is fundamental to the regulation of skeletal muscle mass, which is determined by the dynamic balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). L-Ornithine and its related compounds have been investigated for their potential influence on these processes, particularly in the context of physical stress and clinical conditions associated with muscle wasting.

Ornithine alpha-ketoglutarate (B1197944) (OKG), a salt combining two molecules of ornithine and one of alpha-ketoglutarate, has been a primary focus of research in this area. Studies suggest that OKG may exert anabolic and anti-catabolic effects. asep.orgcaringsunshine.com It is thought to stimulate the release of anabolic hormones such as insulin and growth hormone, which in turn can promote the availability of amino acids for protein synthesis. asep.orgcaringsunshine.com

In clinical settings, particularly in patients experiencing trauma, burns, or surgery, OKG has been observed to help preserve lean body mass and improve nitrogen balance. caringsunshine.comcaringsunshine.com For instance, a study on postoperative patients receiving total parenteral nutrition (TPN) found that supplementing with OKG helped maintain muscle protein synthesis, in contrast to a control group that showed a decrease. nih.gov The OKG-supplemented group also exhibited a more effective use of nitrogen. nih.gov Another study in rats with cancer-associated wasting (cachexia) showed that OKG supplementation could limit muscle protein breakdown without stimulating tumor growth. nih.gov

Research in healthy, resistance-trained individuals has also explored the effects of OKG. One study reported a greater percentage increase in bench press strength in the group receiving OKG compared to a placebo group over a six-week period. asep.org This suggests that OKG might enhance muscle function in trained tissues, potentially by increasing protein synthesis. asep.org

The mechanisms underlying these effects are believed to involve both the ornithine and alpha-ketoglutarate components. Ornithine is a key player in the urea cycle, helping to manage ammonia, a toxic byproduct of amino acid metabolism that can accumulate during intense exercise and in certain disease states. researchgate.net Alpha-ketoglutarate is an intermediate in the Krebs cycle, a central pathway for energy production, and is also involved in transamination reactions, making it a precursor for amino acid synthesis. asep.org

Interactive Data Table: Effect of Ornithine Alpha-Ketoglutarate (OKG) on Strength and Muscle Protein Synthesis

| Study Population | Intervention | Key Findings | Reference |

| Resistance-trained males | OKG supplementation (vs. placebo) for 6 weeks | 6.6% increase in bench press strength with OKG vs. 1.5% in placebo group. | asep.org |

| Post-operative patients | TPN with OKG (vs. TPN alone) | Maintained muscle protein synthesis; control group showed a 23% decrease in total ribosomes and a 21% decrease in polyribosomes. | nih.gov |

| Tumor-bearing rats | OKG supplementation (vs. glycine) | Reduced muscle protein breakdown by 33% and overall amino acid release by 46%. | nih.gov |

Integrative Analysis of Co-occurring Metabolic Alterations involving both L-Ornithine and 3-Methyl-2-Oxobutyrate

An integrative analysis of the metabolic roles of L-Ornithine and 3-methyl-2-oxobutyrate, also known as α-ketoisocaproate (KIC), reveals potential synergistic and complementary effects on skeletal muscle metabolism, particularly in the context of protein turnover and ammonia homeostasis. While direct studies on the combined administration of L-ornithine and KIC are scarce, their individual metabolic pathways suggest a cooperative relationship.

L-Ornithine is centrally involved in the urea cycle, a critical pathway for the detoxification of ammonia, which is produced in significant amounts during intense exercise and in hypercatabolic states. researchgate.netnih.gov Elevated ammonia levels are associated with muscle fatigue and can contribute to muscle wasting. nih.govmdpi.com By participating in the urea cycle, L-ornithine facilitates the conversion of ammonia to urea, thereby potentially mitigating its detrimental effects on muscle tissue.

On the other hand, KIC is the keto-acid of the essential branched-chain amino acid (BCAA) leucine (B10760876). wikipedia.orgrupahealth.com The catabolism of BCAAs, which are crucial for muscle protein synthesis, occurs primarily in skeletal muscle due to the high activity of the enzyme branched-chain aminotransferase (BCAT) in this tissue, an enzyme that is largely absent in the liver. youtube.comnih.govefdeportes.com The transamination of leucine to KIC is a reversible reaction that also involves the conversion of alpha-ketoglutarate to glutamate. nih.gov This glutamate can then serve as a precursor for glutamine synthesis, another important pathway for ammonia detoxification in muscle. nih.govnih.gov

The potential for metabolic interplay arises from these interconnected pathways. In states of high ammonia, there is an increased demand for glutamate for glutamine synthesis. nih.gov The transamination of BCAAs like leucine to their respective keto-acids (like KIC) provides a source of glutamate. KIC can be reaminated back to leucine, a key activator of the mTOR signaling pathway which is a central regulator of muscle protein synthesis. efdeportes.complos.org

Therefore, a co-occurrence of increased L-ornithine and KIC availability could theoretically support skeletal muscle metabolism through a dual mechanism:

Enhanced Ammonia Management: L-ornithine directly supports the urea cycle, while the metabolic flux between leucine and KIC contributes to the intramuscular pool of glutamate needed for glutamine synthesis, another key ammonia detoxification route. nih.govnih.gov

Provision of Anabolic Precursors: KIC can be converted back to leucine, providing a critical signal for muscle protein synthesis. efdeportes.com L-ornithine itself is a precursor for the synthesis of other amino acids like proline and polyamines, which are important for cell growth and proliferation. researchgate.net

A study investigating a compound of ornithine and another keto-acid, ornithine alpha-ketoisocaproate (O-KIC), in infected rats found it reduced muscle protein breakdown under physiological conditions, though it showed some deleterious effects on liver metabolism in the specific context of that study. nih.gov This suggests that while the concept of combining ornithine with a keto-acid has been explored, the metabolic consequences can be complex and context-dependent.

In hyperammonemic conditions, such as strenuous exercise or liver disease, the body's handling of amino acids is significantly altered. mdpi.com There is an increased breakdown of BCAAs and a drain on alpha-ketoglutarate from the Krebs cycle to synthesize glutamate for ammonia detoxification. nih.govnih.gov In such scenarios, providing both L-ornithine and KIC could potentially support the anaplerotic replenishment of Krebs cycle intermediates (via alpha-ketoglutarate from ornithine metabolism) and spare endogenous leucine from irreversible catabolism, while aiding in the management of toxic ammonia.

Interactive Data Table: Individual Metabolic Roles and Potential Integrated Effects

| Metabolite | Primary Role in Skeletal Muscle Metabolism | Potential Integrated Effect with the Other Metabolite | Key Related Pathways |

| L-Ornithine | Precursor in the urea cycle, aiding in ammonia detoxification. Precursor for proline and polyamine synthesis. caringsunshine.comresearchgate.net | May enhance the capacity for ammonia removal, complementing the role of BCAA transamination in providing glutamate for glutamine synthesis. | Urea Cycle, Polyamine Synthesis |

| 3-Methyl-2-Oxobutyrate (KIC) | Keto-acid of leucine, involved in BCAA metabolism. Can be reaminated to leucine, a key stimulator of muscle protein synthesis. wikipedia.orgefdeportes.com | Spares endogenous leucine by providing a readily available precursor, while its formation from leucine contributes to the glutamate pool for ammonia detoxification. | BCAA Catabolism, mTOR Signaling |

Advanced Methodological Approaches in L Ornithine and 3 Methyl 2 Oxobutyrate Research

Mass Spectrometry-Based Metabolomics for Comprehensive Profiling

Mass spectrometry (MS) has become an indispensable tool in metabolomics, enabling the sensitive and specific detection of small molecules like L-ornithine and 3-methyl-2-oxobutyrate from complex biological samples. youtube.com This technology separates ions based on their mass-to-charge ratio, allowing for the identification and quantification of numerous metabolites simultaneously. youtube.com In recent years, liquid chromatography-mass spectrometry (LC-MS) has emerged as a predominant technique due to its broad metabolic coverage and high sensitivity. youtube.com

High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) systems, provide high mass accuracy, which is crucial for distinguishing between metabolites with very similar masses. youtube.comcreative-proteomics.com For instance, untargeted metabolomics studies using ultra-high performance liquid chromatography (UPLC) coupled with MS can identify hundreds to thousands of unique compounds in a single analysis of plasma or tissue. nih.govresearchgate.netnih.gov This global profiling approach is instrumental in discovering novel biomarkers and understanding the systemic metabolic changes associated with various physiological or pathological states. researchgate.net

Untargeted and Targeted Metabolomics Techniques

Metabolomics research is broadly categorized into two main strategies: untargeted and targeted analysis. metabolon.com

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to provide a comprehensive snapshot of the metabolome. metabolon.com It is a hypothesis-generating tool, often used in exploratory studies to identify metabolic pathways that are perturbed in a particular condition. creative-proteomics.com For example, an untargeted LC-MS analysis of blood samples from COVID-19 patients revealed significant dysregulation in amino acid metabolism, with L-ornithine being one of the key metabolites that was significantly elevated in severe cases. nih.gov Similarly, untargeted platforms have been used to screen for inborn errors of metabolism by detecting perturbations in a wide array of small molecules, including 3-methyl-2-oxobutyrate. nih.gov

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the accurate quantification of a specific, predefined set of metabolites. metabolon.com This hypothesis-driven approach offers higher sensitivity and specificity than untargeted methods and is often used to validate findings from discovery-phase studies. The primary instruments for targeted analysis are often triple quadrupole mass spectrometers. creative-proteomics.com This technique is essential for quantifying specific changes in pathways, such as measuring the concentration of L-ornithine and related metabolites in the urea (B33335) cycle or quantifying 3-methyl-2-oxobutyrate as part of a panel for diagnosing conditions like maple syrup urine disease. hmdb.ca

Table 1: Comparison of Metabolomics Approaches for L-Ornithine and 3-Methyl-2-Oxobutyrate Analysis

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Comprehensive profiling, hypothesis generation metabolon.com | Quantification of specific metabolites, hypothesis testing metabolon.com |

| Scope | Global (all detectable metabolites) creative-proteomics.com | Focused (pre-defined list of metabolites) creative-proteomics.com |

| Instrumentation | High-resolution MS (e.g., Orbitrap, Q-TOF) creative-proteomics.com | Triple Quadrupole MS creative-proteomics.com |

| Application for L-Ornithine | Identifying its role in systemic diseases like COVID-19 nih.gov | Quantifying its levels in urea cycle studies nih.gov |

| Application for 3-Methyl-2-Oxobutyrate | Screening for inborn errors of metabolism nih.gov | Diagnosing and monitoring maple syrup urine disease hmdb.ca |

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique for elucidating the dynamic aspects of metabolic pathways. nih.gov By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can track the transformation of these molecules through various biochemical reactions. nih.govnih.gov This provides insights into nutrient utilization, biosynthesis, and the activity of metabolic pathways that cannot be obtained from static concentration measurements alone. nih.gov

Metabolic flux analysis uses data from stable isotope tracing to quantify the rates (fluxes) of reactions within a metabolic network. nih.govrsc.org This method is invaluable for understanding how cells reroute metabolic pathways in response to genetic or environmental changes. For example, ¹³C-labeled glucose or ¹⁵N-labeled glutamine can be used to trace the carbon and nitrogen atoms as they are incorporated into L-ornithine through the urea cycle or other related pathways. nih.govnih.gov Similarly, the metabolism of branched-chain amino acids like valine can be studied by tracing the fate of labeled valine into its corresponding keto acid, 3-methyl-2-oxobutyrate, and further downstream metabolites. nih.gov This approach has been used in isolated perfused rat kidneys to compare the rates of transamination and oxidation of valine and 3-methyl-2-oxobutanoate (B1236294). nih.gov

Enzymological Studies and Protein Structure-Function Analysis

Understanding the function of L-ornithine and 3-methyl-2-oxobutyrate requires detailed characterization of the enzymes that catalyze their synthesis and degradation. Enzymological studies investigate the properties of these proteins, including their kinetics, substrate specificity, and regulatory mechanisms.

For L-ornithine, a key enzyme is ornithine transcarbamoylase (OTC), which is a major enzyme in the mitochondrial matrix of ureotelic animals. nih.gov Studies have focused on its biosynthesis, revealing that it is initially created as a larger precursor protein in the cytoplasm before being transported into the mitochondria. nih.gov Another critical enzyme, ornithine acetyltransferase, is involved in L-ornithine biosynthesis in microorganisms like Corynebacterium glutamicum. nih.gov Its activity is subject to feedback inhibition by L-ornithine, making it a key target for metabolic engineering. nih.gov

In the context of 3-methyl-2-oxobutyrate, the primary enzyme is the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This mitochondrial enzyme complex catalyzes the oxidative decarboxylation of 3-methyl-2-oxobutyrate and other branched-chain keto acids. wikipedia.org Extensive research has been conducted to isolate, purify, and characterize the components of this complex from sources like bovine liver and kidney. wikipedia.org Structural studies of the E1 subunit of this complex have provided detailed insights into its catalytic mechanism. wikipedia.org

Genetic Engineering and Gene Editing in Model Organisms

Genetic engineering and gene editing technologies, particularly CRISPR-Cas9, have revolutionized the study of metabolic pathways by allowing for precise modifications to an organism's DNA. ucdavis.edumedlineplus.gov These tools enable researchers to add, delete, or alter genes to investigate their function or to engineer organisms for biotechnological purposes. medlineplus.gov

In L-ornithine research, metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli is a major focus for improving production titers for industrial applications. nih.gov Strategies include:

Deleting repressor genes: Knocking out the argR gene in C. glutamicum removes transcriptional repression of the ornithine biosynthesis operon. nih.gov

Overexpressing key enzymes: Increasing the expression of genes like argJ (ornithine acetyltransferase) can enhance the production flux towards L-ornithine. nih.gov

Blocking competing pathways: Inactivating genes like speF (ornithine decarboxylase) in E. coli prevents the conversion of L-ornithine into putrescine, redirecting metabolic flow towards ornithine accumulation. nih.gov

These genetic manipulations have successfully increased L-ornithine production, demonstrating the power of these techniques to rationally design microbial cell factories. nih.govnih.gov

Table 2: Genetic Engineering Strategies in C. glutamicum for L-Ornithine Production

| Strategy | Target Gene(s) | Purpose | Reference |

|---|---|---|---|

| Remove Feedback Repression | argR | Delete the negative regulatory protein to increase expression of biosynthesis genes. | nih.gov |

| Overcome Feedback Inhibition | argJ | Overexpress ornithine acetyltransferase to reduce inhibition by L-ornithine. | nih.gov |

| Block By-product Formation | proB, speF (in E. coli) | Prevent conversion of L-ornithine to other compounds like putrescine. | nih.gov |

| Improve Precursor Supply | gdh | Overexpress glutamate (B1630785) dehydrogenase to increase the availability of glutamate. | nih.gov |

Computational Modeling and Network Analysis of Metabolic Pathways

Computational modeling and metabolic network analysis provide a systems-level understanding of how L-ornithine and 3-methyl-2-oxobutyrate are integrated within the broader metabolic landscape of an organism. These approaches use genome-scale metabolic models (GEMs) to simulate metabolic fluxes and predict the effects of genetic perturbations. rsc.org

For 3-methyl-2-oxobutyrate, network analysis helps to understand its central role in the degradation pathways of branched-chain amino acids (valine, leucine (B10760876), and isoleucine). wikipedia.org Computational tools and databases like KEGG and MetaCyc provide detailed maps of these pathways, showing the interconnectedness of 3-methyl-2-oxobutyrate with central carbon metabolism. wikipedia.orgmetanetx.org These models are crucial for studying metabolic diseases where the breakdown of these amino acids is impaired.

In Vitro Cellular Systems for Mechanistic Elucidation

In vitro cellular systems, such as primary cell cultures and immortalized cell lines, are fundamental tools for dissecting the specific molecular and cellular mechanisms involving L-ornithine and 3-methyl-2-oxobutyrate. These controlled environments allow researchers to investigate cellular responses to these metabolites without the complexities of a whole organism. nih.gov

For example, human neuroblastoma SH-SY5Y cells have been used as an in vitro model for Parkinson's disease to study the effects of L-ornithine L-aspartate (LOLA). nih.gov These studies, using techniques like confocal microscopy, demonstrated that LOLA can improve mitochondrial function and modulate calcium homeostasis, suggesting a potential neuroprotective role. nih.gov Similarly, cell-free systems using rabbit reticulocyte lysate have been employed to study the in vitro synthesis of mitochondrial enzymes like ornithine transcarbamoylase, providing insights into its transport and processing. nih.gov The metabolism of 3-methyl-2-oxobutanoate has been investigated using isolated perfused rat kidneys to understand its transport and oxidation in a specific organ system. nih.gov

In Vivo Animal Models for Integrated Metabolic Studies

In vivo animal models are indispensable for elucidating the complex, integrated metabolic pathways involving L-ornithine and its related compounds, such as 3-methyl-2-oxobutyrate. These models allow for the investigation of metabolic fluxes and inter-organ metabolism in a controlled setting, providing insights that are not attainable through in vitro studies alone. Rodent models, particularly rats, have been extensively used to study the metabolic fate of ornithine and the effects of its administration on various metabolic pathways, including those of branched-chain amino and keto acids.

One area of significant interest is the use of animal models to understand the pathophysiology of inherited metabolic disorders like Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome. nih.gov This rare autosomal recessive disorder is caused by impaired transport of ornithine across the inner mitochondrial membrane. nih.govfrontiersin.org Animal models that mimic the biochemical characteristics of HHH syndrome, such as elevated serum ornithine and glutamine, are crucial for understanding the disease's progression and for testing potential therapeutic strategies. nih.gov These models have highlighted the strong similarities between the human disease and spontaneous animal presentations, underscoring their value in metabolic research. nih.gov

Studies using healthy animal models have also provided detailed insights into the metabolic consequences of administering ornithine salts. For instance, research on the administration of L-ornithine α-ketoglutarate (OKG) in rats has shed light on the short-term metabolic fate of ornithine. nih.gov These studies have demonstrated that L-ornithine is primarily metabolized via the ornithine aminotransferase pathway, leading to an increase in proline and glutamate levels. nih.gov

Furthermore, investigations utilizing isolated perfused organ systems from animals, such as the rat kidney, have been instrumental in dissecting the metabolism of branched-chain keto acids like 3-methyl-2-oxobutanoate (the keto-analogue of valine). nih.gov These experiments allow for a detailed examination of the rates of transamination and oxidation of these compounds in a specific organ. nih.gov

Detailed Research Findings from Animal Models

Research utilizing in vivo and ex vivo animal models has generated specific data on the metabolic effects of L-ornithine and 3-methyl-2-oxobutanoate.

A study on the metabolism of L-ornithine α-ketoglutarate (OKG) in young male Wistar rats in a postabsorptive state provided detailed information on the distribution of key metabolites one hour after administration. The findings indicated that ornithine from OKG is mainly metabolized through the ornithine aminotransferase pathway. nih.gov A significant observation was the decrease in plasma branched-chain keto acids, coupled with an increase in hepatic branched-chain amino acids. nih.gov

Table 1: Metabolic Effects of L-Ornithine α-Ketoglutarate (OKG) Administration in Rats

| Metabolite | Plasma | Liver | Jejunal Mucosa | Extensor Digitorum Longus Muscle |

|---|---|---|---|---|

| Ornithine | ↑ | ↑ | ↑ | ↑ |

| α-Ketoglutarate | ↑ | ↑ | ↑ | ↑ |

| Proline | ↑ | ↑ | ↑ | ↑ |

| Glutamate | ↑ | ↑ | ↑ | ↑ |

| Arginine | ↔ | ↔ | ↓ | ↓ |

| Citrulline | ↔ | ↔ | ↔ | ↔ |

| Branched-Chain Keto Acids | ↓ | ↔ | ↔ | ↔ |

| Branched-Chain Amino Acids | ↔ | ↑ | ↔ | ↔ |

Source: Adapted from studies on OKG metabolism in rats. nih.gov (↑ = Increased; ↓ = Decreased; ↔ = No significant change)

In a different experimental setup, the metabolism of valine and its corresponding keto acid, 3-methyl-2-oxobutanoate, was studied in the isolated perfused rat kidney. This model allowed for a detailed analysis of the renal handling of these compounds. The study found that as the perfusate concentration of 3-methyl-2-oxobutanoate increased, there was a linear increase in its rate of oxidation and a rise in the perfusate valine concentration. nih.gov Interestingly, this was accompanied by a decrease in the concentrations of isoleucine and leucine in the perfusate. nih.gov

Table 2: Metabolism of 3-Methyl-2-Oxobutanoate in Isolated Perfused Rat Kidney

| Perfusate Concentration of 3-Methyl-2-Oxobutanoate | Rate of Oxidation | Perfusate Valine Concentration | Perfusate Isoleucine and Leucine Concentration |

|---|---|---|---|

| Increasing from 0 to 1.0 mM | Linear Increase | ↑ | ↓ |

Source: Adapted from studies on branched-chain amino and keto acid metabolism in the isolated perfused rat kidney. nih.gov (↑ = Increased; ↓ = Decreased)

These animal models, whether studying the whole organism or isolated organs, are critical for building a comprehensive understanding of the metabolic interplay between L-ornithine and keto acids like 3-methyl-2-oxobutyrate. The data generated from these studies provide a foundation for understanding how these compounds are handled under both normal physiological conditions and in disease states.

Future Research Trajectories and Unanswered Questions

Discovery of Novel Enzymes and Transport Systems

A primary frontier in understanding the metabolism of L-ornithine and 3-methyl-2-oxobutyrate is the identification of new enzymes and transporters that govern their synthesis, degradation, and flux between tissues.

L-Ornithine: While the core enzymes of the urea (B33335) cycle are well-known, the broader metabolic network for L-ornithine is still being uncovered. Future research will likely focus on identifying novel enzymes that utilize ornithine for synthesizing signaling molecules beyond polyamines and proline. A significant area of investigation is the discovery of new transport systems. The characterization of these transporters in different cell types and organelles is crucial for understanding how ornithine levels are maintained and regulated. Computational and structure-guided approaches are powerful tools for assigning functions to previously uncharacterized proteins, potentially revealing new enzymes in ornithine's metabolic pathways. nih.govmdpi.comillinois.edu

3-Methyl-2-Oxobutyrate: The catabolism of 3-methyl-2-oxobutyrate is initiated by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov Future discoveries may include novel isoforms of the BCKD complex or entirely new enzymes that can act on BCKAs under specific physiological or pathological conditions. Research combining genomics, proteomics, and metabolomics will be instrumental in this search. mdpi.comnih.gov Identifying and characterizing the full suite of transporters responsible for the movement of 3-methyl-2-oxobutyrate and other BCKAs across cell and mitochondrial membranes remains a key objective to fully grasp their metabolic fate.

| Research Area | Key Objectives for L-Ornithine | Key Objectives for 3-Methyl-2-Oxobutyrate |

| Enzyme Discovery | Identify novel enzymes in ornithine-dependent signaling pathways. | Discover new isoforms or alternative enzymes for BCKA catabolism. |

| Transport Systems | Characterize new cellular and mitochondrial ornithine transporters. | Identify and characterize specific transporters for BCKA flux. |

| Methodology | Utilize structure-guided functional prediction and metabolomics. nih.govmdpi.com | Employ multi-omics approaches to uncover new pathway components. nih.gov |

Elucidation of Epigenetic and Transcriptomic Regulation of their Metabolism

Gene expression is a critical control point for metabolic pathways. Unraveling the epigenetic and transcriptomic layers of regulation for L-ornithine and 3-methyl-2-oxobutyrate metabolism is essential for understanding their roles in metabolic diseases.

Epigenetic Mechanisms: Future studies will need to investigate how epigenetic modifications, such as DNA methylation and histone acetylation, regulate the genes encoding key metabolic enzymes like ornithine transcarbamylase (OTC) and the subunits of the BCKD complex. For instance, exploring how the methylation status of promoter regions for these genes changes in response to diet or disease could provide insights into long-term metabolic programming.

Transcriptomic Regulation: The roles of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), in fine-tuning the expression of metabolic enzymes are a burgeoning area of research. nih.gov Identifying specific miRNAs that target the mRNAs of BCAT, BCKD, or ornithine cycle enzymes could reveal new therapeutic targets for metabolic disorders. nih.gov Transcriptomic analyses in different tissues will help to map how the expression of these metabolic genes is coordinated across the body.

Development of Advanced Bioanalytical Techniques for High-Throughput Analysis

Progress in understanding metabolism is often driven by technological advancements in analytical chemistry. The development of more sensitive, rapid, and comprehensive analytical methods is a critical future goal.

For decades, amino acid analysis has been a staple of metabolic research, but there is still significant room for improvement. nih.gov The key challenges are to expand the spectrum of analytes, reduce sample preparation time, increase automation, and develop more affordable isotope standards for precise quantification. nih.gov

Recent years have seen a shift from traditional chromatography with UV or fluorescence detection to methods based on mass spectrometry (MS), which offers superior sensitivity and selectivity. nih.gov Advanced techniques like ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) have already been developed to quantify BCKAs in tissues with high sensitivity and a run time of less than 5 minutes, facilitating high-throughput analysis. nih.gov

Future directions include:

Enhanced Sensitivity: Developing methods to accurately quantify low-abundance metabolites in very small sample volumes, such as from needle biopsies.

Metabolomic Profiling: Moving beyond targeted analysis to comprehensive metabolomic approaches that can simultaneously measure a wide array of amino acids, keto acids, and related metabolites to provide a holistic view of the metabolic state. nih.gov

Automation: Integrating automated sample preparation and derivatization to increase throughput and reproducibility, which is crucial for large-scale clinical and research studies. youtube.com

Characterization of Inter-organ and Inter-tissue Cross-talk

The metabolism of L-ornithine and 3-methyl-2-oxobutyrate is not confined to single organs but involves a complex network of communication between different tissues.

The classic example of this is the BCAA-BCKA cycle, where BCAAs are transaminated in the muscle to produce BCKAs, which are then released and taken up by the liver and other tissues for oxidation or reamination. nih.govmdpi.com Similarly, L-ornithine and its metabolic partner citrulline are part of an inter-organ exchange primarily between the intestine and the liver to support the urea cycle and ammonia (B1221849) detoxification. researchgate.net

Unanswered questions that will drive future research include:

Quantifying Flux: Accurately measuring the rates of exchange of these metabolites between organs like the liver, muscle, kidney, and brain in both healthy and diseased states. nih.govnih.gov

Signaling Molecules: Identifying the hormones, cytokines, and other signaling molecules (sometimes called "organokines") that regulate this metabolic cross-talk. nih.gov

Neuronal Regulation: Investigating the role of the nervous system, particularly autonomic nerves, in coordinating inter-organ metabolic networks. nih.gov